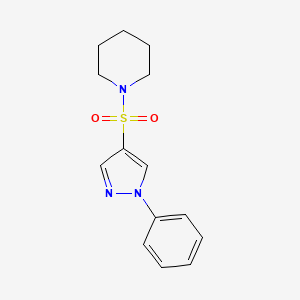
1-((1-phenyl-1H-pyrazol-4-yl)sulfonyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1-Phenyl-1H-pyrazol-4-yl)sulfonyl)piperidine is a compound known for its significant role in scientific research, particularly as a potent and highly selective inhibitor of Abl kinase. This compound features a unique structure combining a phenyl-pyrazole moiety with a sulfonyl-piperidine group, making it a valuable molecule in various fields of study.
Métodos De Preparación
The synthesis of 1-((1-phenyl-1H-pyrazol-4-yl)sulfonyl)piperidine typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of 1-bromo-4-nitrobenzene with 4-aminopyrazole to form 4-bromo-1H-pyrazole. This intermediate is then subjected to a palladium-catalyzed coupling reaction with benzoic acid to yield the desired pyrazole derivative . Industrial production methods often optimize these steps to enhance yield and purity, employing advanced techniques such as continuous flow synthesis and high-throughput screening.
Análisis De Reacciones Químicas
1-((1-phenyl-1H-pyrazol-4-yl)sulfonyl)piperidine undergoes various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized using reagents like potassium permanganate (KMnO4) to form pyrazole carboxylic acids.
Reduction: Reduction reactions can modify the sulfonyl group, often using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in substitution reactions, particularly at the phenyl ring, using electrophilic aromatic substitution conditions.
Common reagents and conditions for these reactions include organic solvents like tetrahydrofuran (THF), catalysts such as palladium, and bases like potassium carbonate (K2CO3). Major products formed from these reactions include various substituted pyrazoles and sulfonyl derivatives.
Aplicaciones Científicas De Investigación
1-((1-phenyl-1H-pyrazol-4-yl)sulfonyl)piperidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in studies involving kinase inhibition, particularly in cancer research.
Medicine: Its role as an Abl kinase inhibitor makes it a candidate for developing new therapeutic agents for diseases like chronic myeloid leukemia.
Industry: The compound’s unique structure allows it to be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-((1-phenyl-1H-pyrazol-4-yl)sulfonyl)piperidine involves its interaction with molecular targets such as Abl kinase. By binding to the active site of the kinase, the compound inhibits its activity, thereby blocking downstream signaling pathways involved in cell proliferation and survival. This inhibition is crucial in the context of cancer, where overactive kinases drive uncontrolled cell growth.
Comparación Con Compuestos Similares
1-((1-phenyl-1H-pyrazol-4-yl)sulfonyl)piperidine can be compared with other similar compounds, such as:
1-Phenyl-1H-pyrazole-4-carboxylic acid: This compound shares the pyrazole core but lacks the sulfonyl-piperidine group, resulting in different chemical properties and biological activities.
4-Methylpiperazin-1-yl (1-phenyl-1H-pyrazol-4-yl)methanone: Another derivative with a piperazine ring instead of piperidine, showing variations in its pharmacological profile.
Propiedades
IUPAC Name |
1-(1-phenylpyrazol-4-yl)sulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c18-20(19,16-9-5-2-6-10-16)14-11-15-17(12-14)13-7-3-1-4-8-13/h1,3-4,7-8,11-12H,2,5-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKWLPXSYPAAKLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CN(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(4-aminophenyl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B2580678.png)
![8-((4-Acetylphenyl)sulfonyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2580679.png)
![N-(2,6-dimethylphenyl)-2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2580682.png)

![N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B2580685.png)
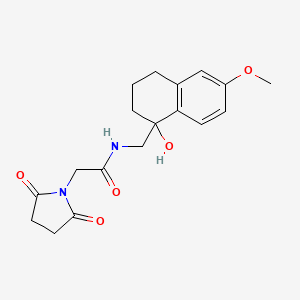
![3-methyl-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-4-nitrobenzamide](/img/structure/B2580688.png)
![2-[6-ethyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2580690.png)
![3-(4-Ethylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide](/img/structure/B2580692.png)
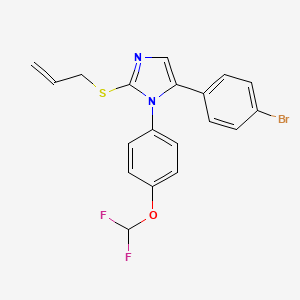
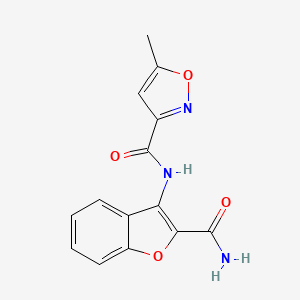
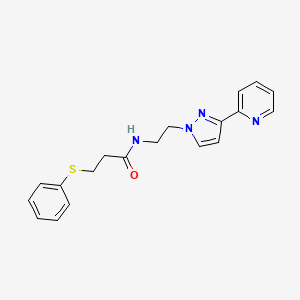
![2-cyclopropyl-N-(4-fluorobenzyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B2580698.png)
![3-((pyridin-3-ylmethyl)thio)-7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2580699.png)
